

Application Notes and Protocols for SAHM1 in Murine Models of Allergic Asthma

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Compound of Interest

Compound Name: SAHM1

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Introduction

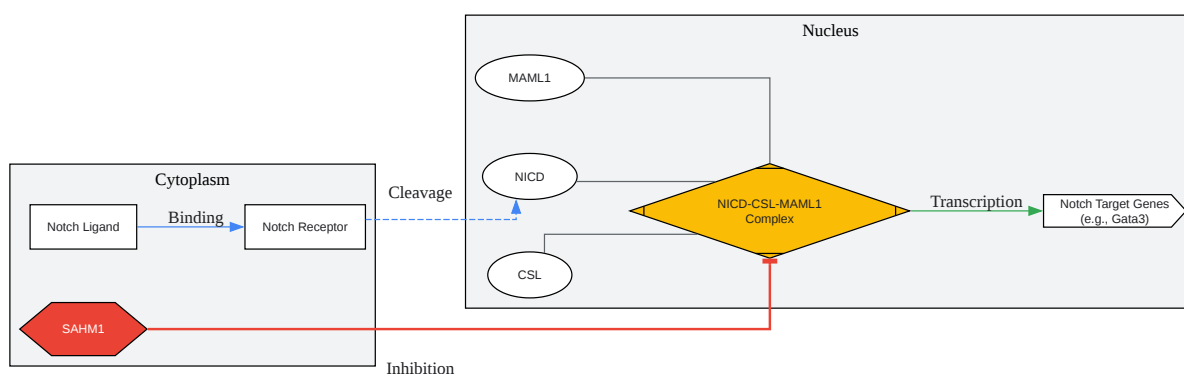
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated serum IgE levels. The Notch signaling pathway has been identified as a critical regulator of T helper 2 (Th2) cell differentiation, which orchestrates the allergic inflammatory cascade.^{[1][2]} Consequently, targeting the Notch pathway presents a promising therapeutic strategy for allergic asthma.

SAHM1 (Stapled α -Helical Peptide Derived from Mastermind-like 1) is a cell-permeable, hydrocarbon-stapled peptide that acts as a potent inhibitor of the Notch signaling pathway.^{[1][3]} It functions by disrupting the formation of the Notch transcription factor complex, thereby preventing the transcription of Notch target genes.^[3] In murine models of house dust mite (HDM)-induced allergic asthma, **SAHM1** has demonstrated significant efficacy in attenuating the key hallmarks of the disease.^{[1][2]}

These application notes provide a comprehensive overview of the use of **SAHM1** in murine models of allergic asthma, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathway and experimental workflow.

Mechanism of Action of SAHM1

SAHM1 targets the protein-protein interface of the Notch transcription factor complex, which consists of the intracellular domain of the Notch receptor (NICD), the DNA-binding protein CSL (CBF1/Suppressor of Hairless/LAG-1), and the coactivator Mastermind-like 1 (MAML1). By mimicking the α -helical structure of the MAML1 N-terminal domain, **SAHM1** competitively binds to the NICD-CSL complex, preventing the recruitment of MAML1 and subsequent transcriptional activation of Notch target genes. This inhibition of Notch signaling leads to a downstream reduction in Th2 cell differentiation and cytokine production, ultimately ameliorating the allergic inflammatory response in the airways.



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Caption: **SAHM1** inhibits the Notch signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of **SAHM1** treatment in a house dust mite (HDM)-induced murine model of allergic asthma. Data is extracted from KleinJan et al., J Allergy Clin Immunol. 2018.

Table 1: Effect of **SAHM1** on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Cell Type	PBS Control (x10 ⁴)	HDM + Diluent (x10 ⁴)	HDM + SAHM1 (1 µg) (x10 ⁴)	p-value (HDM + Diluent vs. HDM + SAHM1)
Eosinophils	0.02 ± 0.01	15.2 ± 2.1	3.1 ± 0.8	< 0.001
T-cells	0.1 ± 0.03	2.5 ± 0.4	1.1 ± 0.2	< 0.01
Neutrophils	0.1 ± 0.04	0.8 ± 0.2	0.4 ± 0.1	> 0.05 (NS)
Macrophages	10.1 ± 0.9	12.3 ± 1.5	11.5 ± 1.1	> 0.05 (NS)

Table 2: Effect of **SAHM1** on Th2 Cytokine-Producing T-cells in BALF

Cytokine	HDM + Diluent (x10 ³)	HDM + SAHM1 (1 µg) (x10 ³)	p-value
IL-4	8.5 ± 1.2	3.2 ± 0.7	< 0.01
IL-5	12.1 ± 1.8	4.5 ± 1.1	< 0.01
IL-13	10.2 ± 1.5	3.8 ± 0.9	< 0.01

Table 3: Effect of **SAHM1** on Serum IgE Levels

Treatment Group	Serum IgE (ng/mL)	p-value (vs. HDM + Diluent)
PBS Control	25 ± 8	< 0.001
HDM + Diluent	450 ± 75	-
HDM + SAHM1 (1 µg)	220 ± 50	< 0.01

Experimental Protocols

The following protocols are based on the methodologies described by KleinJan et al., 2018.

House Dust Mite (HDM)-Induced Allergic Asthma Model

This protocol describes the induction of allergic airway inflammation in mice using house dust mite extract.

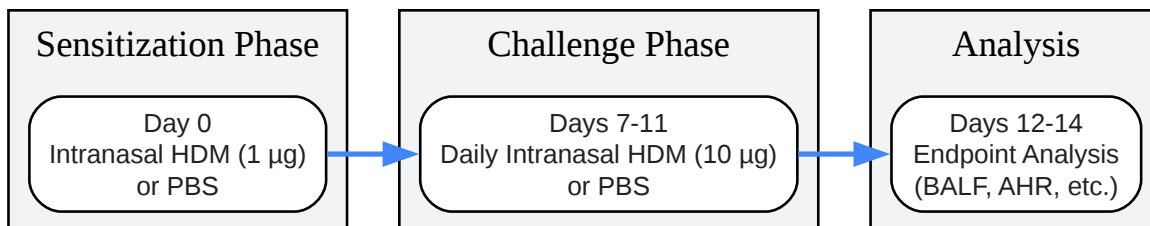
Materials:

- 6-8 week old female BALB/c mice
- House dust mite (HDM) extract (e.g., *Dermatophagoides pteronyssinus*)
- Sterile phosphate-buffered saline (PBS)
- Anesthesia (e.g., isoflurane)
- Micropipettes and sterile tips

Procedure:

- Sensitization:
 - On day 0, lightly anesthetize mice with isoflurane.
 - Intranasally administer 1 µg of HDM extract in 10 µL of sterile PBS.
- Challenge:
 - From day 7 to day 11, lightly anesthetize mice daily with isoflurane.
 - Intranasally administer 10 µg of HDM extract in 20 µL of sterile PBS.
- Control Group:
 - Administer sterile PBS instead of HDM extract following the same timeline.
- Endpoint Analysis:

- Perform experimental readouts (e.g., BALF analysis, AHR measurement) 24-72 hours after the final HDM challenge.



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Caption: Workflow for the HDM-induced allergic asthma model.

SAHM1 Administration

This protocol details the topical administration of **SAHM1** to the airways of mice.

Materials:

- **SAHM1** peptide
- Sterile diluent (e.g., PBS or sterile water)
- Anesthesia (e.g., isoflurane)
- Micropipettes and sterile tips

Procedure:

- Preparation of **SAHM1** Solution:
 - Reconstitute lyophilized **SAHM1** in sterile diluent to the desired stock concentration.
 - Further dilute the stock solution to the final working concentration (e.g., 1 µg in 20 µL).
- Administration:

- **SAHM1** treatment is typically administered during the challenge phase of the asthma model.
- Co-administer **SAHM1** with the HDM extract. Lightly anesthetize the mice and intranasally instill the HDM/**SAHM1** mixture.
- Alternatively, **SAHM1** can be administered separately from the HDM challenge, depending on the experimental design.
- Control Groups:
 - Include a vehicle control group that receives the diluent instead of the **SAHM1** solution.
 - A control peptide with a scrambled sequence can also be used to demonstrate the specificity of **SAHM1**'s effects.

Bronchoalveolar Lavage (BAL) and Fluid (BALF) Analysis

This protocol describes the collection of BALF and subsequent analysis of inflammatory cell populations.

Materials:

- Euthanasia agent (e.g., CO₂, pentobarbital)
- Tracheal cannula (e.g., 20-gauge)
- Suture thread
- 1 mL syringe
- Ice-cold sterile PBS
- Microcentrifuge tubes
- Hemocytometer or automated cell counter

- Cytocentrifuge and slides
- Staining solution (e.g., Diff-Quik)
- Microscope

Procedure:

- BALF Collection:
 - Euthanize the mouse via an approved method.
 - Expose the trachea through a midline incision in the neck.
 - Insert a tracheal cannula and secure it with a suture.
 - Instill 1 mL of ice-cold PBS into the lungs via the cannula and then gently aspirate the fluid.
 - Repeat the lavage process two to three times, pooling the recovered fluid.
- Total Cell Count:
 - Centrifuge the pooled BALF at 300 x g for 10 minutes at 4°C.
 - Resuspend the cell pellet in a known volume of PBS.
 - Determine the total number of cells using a hemocytometer or automated cell counter.
- Differential Cell Count:
 - Prepare cytopsin slides by centrifuging a small volume of the cell suspension onto a microscope slide.
 - Stain the slides with a differential staining solution (e.g., Diff-Quik).
 - Count at least 300 cells under a microscope and classify them as macrophages, eosinophils, neutrophils, or lymphocytes based on their morphology.

- Calculate the absolute number of each cell type by multiplying its percentage by the total cell count.

Measurement of Airway Hyperresponsiveness (AHR)

This protocol outlines the assessment of AHR to a bronchoconstrictor agent like methacholine using an invasive method.

Materials:

- Anesthetic (e.g., pentobarbital)
- Tracheostomy tube
- Mechanical ventilator for small animals (e.g., FlexiVent)
- Nebulizer
- Methacholine chloride solution in PBS (at increasing concentrations, e.g., 0, 6.25, 12.5, 25, 50 mg/mL)

Procedure:

- Animal Preparation:
 - Anesthetize the mouse.
 - Perform a tracheostomy and insert a cannula into the trachea.
- Mechanical Ventilation:
 - Connect the mouse to a mechanical ventilator.
 - Ventilate the mouse at a set frequency and tidal volume.
- Baseline Measurement:
 - Measure baseline airway resistance and compliance.

- Methacholine Challenge:
 - Aerosolize increasing concentrations of methacholine into the airways for a defined period (e.g., 10 seconds).
 - Measure airway resistance and compliance for a few minutes after each methacholine dose.
- Data Analysis:
 - Plot the airway resistance against the methacholine concentration to generate a dose-response curve.
 - Compare the dose-response curves between different treatment groups to assess the effect of **SAHM1** on AHR. A rightward shift in the curve for the **SAHM1**-treated group indicates a reduction in AHR.

Conclusion

SAHM1 is a valuable research tool for investigating the role of the Notch signaling pathway in the pathogenesis of allergic asthma. The protocols and data presented here provide a framework for designing and executing in vivo studies to evaluate the therapeutic potential of Notch inhibitors. The significant reduction in airway inflammation, Th2 cytokine production, and airway hyperresponsiveness observed with **SAHM1** treatment in murine models highlights its promise as a potential therapeutic agent for allergic asthma.

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References

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